N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide - 2034480-68-5

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-2702288
CAS Number: 2034480-68-5
Molecular Formula: C14H9F3N4O
Molecular Weight: 306.248
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative investigated for its potential as a tumor imaging agent using Positron Emission Tomography (PET). [] Initial biodistribution studies showed slow clearance from excretory tissues, prompting further modifications to improve its properties. []

Relevance: Both [18F]1 and N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide share the core pyrazolo[1,5-a]pyrimidine scaffold. The variations lie in the substituents attached to this core structure. This shared core structure makes them structurally related, and modifications to these substituents are explored to optimize their respective biological activities. []

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

Compound Description: [18F]2, another radiolabeled pyrazolo[1,5-a]pyrimidine derivative, was also evaluated for potential tumor imaging applications with PET. [] Similar to [18F]1, it exhibited a slow clearance rate, leading to further structural modifications to enhance its suitability for imaging. []

Relevance: [18F]2 and N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide belong to the same pyrazolo[1,5-a]pyrimidine derivative family. [] They share the common pyrazolo[1,5-a]pyrimidine core, and the differences lie in their specific substituents. The research focuses on understanding how these variations affect their biological behavior and imaging capabilities. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

Compound Description: [18F]3 is a modified pyrazolo[1,5-a]pyrimidine derivative designed to improve upon the slow clearance rates observed in earlier compounds like [18F]1 and [18F]2. [] The introduction of a polar ester group aimed to enhance its pharmacokinetic profile. [] In vitro studies indicated higher uptake of [18F]3 by S180 tumor cells compared to certain other derivatives. []

Relevance: This compound shares the fundamental pyrazolo[1,5-a]pyrimidine structure with N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide. [] The research highlights the exploration of different substituents on this core structure to modulate biological activity and clearance rates, showcasing a structure-activity relationship study within this compound family. []

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

Compound Description: [18F]4 represents another modified pyrazolo[1,5-a]pyrimidine derivative synthesized to improve the pharmacokinetic properties observed in previous analogs. [] The incorporation of a hydroxyl group aimed to increase polarity and potentially enhance clearance. [] In vitro experiments demonstrated higher uptake of [18F]4 in S180 tumor cells compared to some other derivatives. []

Relevance: Both [18F]4 and N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide belong to the same pyrazolo[1,5-a]pyrimidine derivative class. [] The research systematically investigates the impact of different substituents on the pyrazolo[1,5-a]pyrimidine core, seeking to optimize their biodistribution and tumor uptake characteristics. []

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

Compound Description: [18F]5 is a further modified pyrazolo[1,5-a]pyrimidine derivative designed to enhance its pharmacokinetic profile for improved tumor imaging. [] The introduction of a carboxyl group aims to increase polarity and potentially lead to faster clearance. []

Relevance: This compound, along with N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide, falls under the umbrella of pyrazolo[1,5-a]pyrimidine derivatives. [] The research emphasizes the importance of understanding the structure-activity relationships within this class of compounds, where subtle modifications impact their biological behavior and suitability as imaging agents. []

N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine

Compound Description: This compound was initially mischaracterized in previous studies and serves as the focal point for the development of new synthetic routes to access isomeric pyrazolopyrimidines. [] The goal is to synthesize these compounds as potential ATP synthesis inhibitors targeting Mycobacterium tuberculosis. []

Relevance: While not directly named in the provided abstract, it is structurally related to N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide through the shared pyrazolo[1,5-a]pyrimidine core and the presence of a trifluoromethyl group. [] The research highlights the challenges in synthesizing specific isomers of these compounds and the need for precise synthetic strategies to obtain the desired biological activity. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is an estrogen receptor-β (ER-β) antagonist. [] When administered directly into the rostral anterior cingulate cortex (rACC) of rats, PHTPP effectively blocked pain-related aversion. [] This suggests a role for ER-β in modulating the affective component of pain perception. []

Relevance: This compound, while possessing a distinct structure from N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide, shares the presence of a trifluoromethylated pyrazolo[1,5-a]pyrimidine core. [] This structural similarity hints at a potential shared chemical space and highlights the versatility of this core structure for targeting different biological pathways. []

(2S,3S,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Compound Description: This compound is a triazole-bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone, exhibiting potent anticancer activity. [] It showed remarkable efficacy against the MDA-MB231 breast cancer cell line with an IC50 value of 27.66 μM. []

Relevance: This compound and N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide share the pyrazolo[1,5-a]pyrimidine core structure. [] Although significantly more complex, this compound highlights how modifications and expansions upon this core structure can lead to potent biological activities, in this case, anticancer activity. []

(2S,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Compound Description: This is another triazole-bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone designed and synthesized as a potential anticancer agent. [] It exhibited notable inhibitory potential against the MCF-7 breast cancer cell line with an IC50 value of 4.93 μM. []

Relevance: This compound stands out due to its incorporation of a 4-(trifluoromethyl)phenyl substituent attached to the pyrazolo[1,5-a]pyrimidinone core, directly mirroring the 4-(trifluoromethyl)benzamide moiety in N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide. [] This structural similarity, coupled with its anticancer activity, highlights the potential of the 4-(trifluoromethyl)phenyl group as a pharmacophore in medicinal chemistry. []

Properties

CAS Number

2034480-68-5

Product Name

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzamide

Molecular Formula

C14H9F3N4O

Molecular Weight

306.248

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)10-3-1-9(2-4-10)13(22)20-11-7-18-12-5-6-19-21(12)8-11/h1-8H,(H,20,22)

InChI Key

BCIKMZKXQSGLGO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.